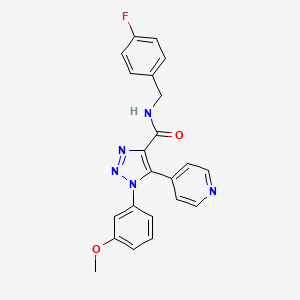![molecular formula C10H10F3NO4S B2936252 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008938-50-8](/img/structure/B2936252.png)
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.25 g/mol . It is also known by its IUPAC name, N-{[2-(trifluoromethyl)phenyl]sulfonyl}alanine . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further linked to a propanoic acid group.
Preparation Methods
The synthesis of 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with alanine . The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfonic acids, amines, and methoxy derivatives .
Scientific Research Applications
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzenesulfonamide: This compound lacks the propanoic acid group and is primarily used as an intermediate in organic synthesis.
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and is used in various sulfonation reactions.
2-(Trifluoromethyl)benzenesulfonic acid: This compound is an oxidation product and is used in the preparation of sulfonate esters and salts.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with a benzenesulfonamido moiety and a propanoic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRLEYIFPXHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
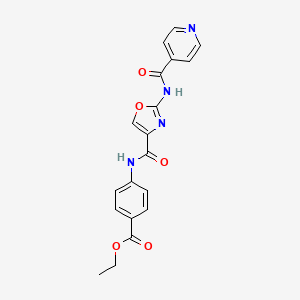
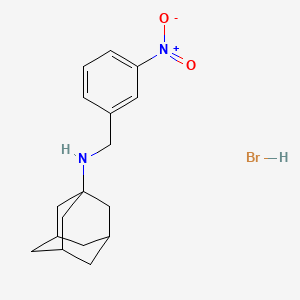
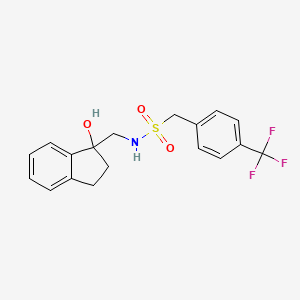
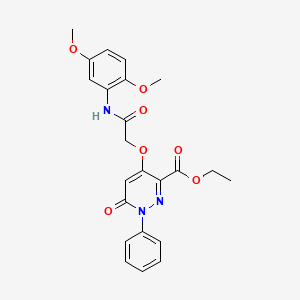
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2936179.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)
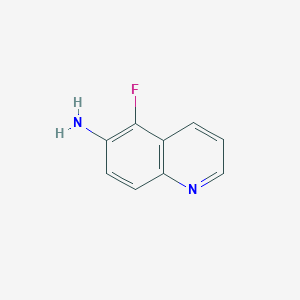
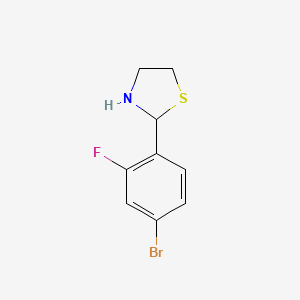
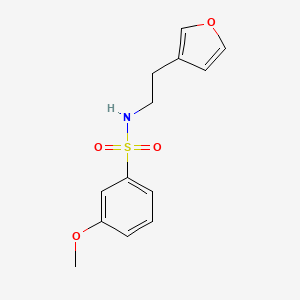
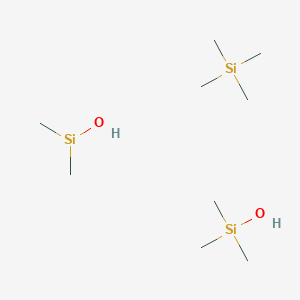
![9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936188.png)
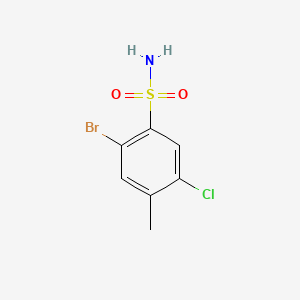
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)
